1-(3-Bromoquinolin-6-yl)ethanone
Overview
Description
1-(3-Bromoquinolin-6-yl)ethanone is an organic compound with the molecular formula C11H8BrNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its applications in organic synthesis and its potential use in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromoquinolin-6-yl)ethanone can be synthesized through various methods. One common approach involves the bromination of quinoline derivatives followed by acetylation. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide. The acetylation step can be carried out using acetic anhydride in the presence of a Lewis acid catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromoquinolin-6-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed:
- Substituted quinoline derivatives.
- Carboxylic acids or alcohols from oxidation or reduction reactions.
- Biaryl compounds from coupling reactions.
Scientific Research Applications
1-(3-Bromoquinolin-6-yl)ethanone has several applications in scientific research:
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving quinoline derivatives.
Industry: Utilized in the production of dyes, pigments, and other materials requiring quinoline derivatives.
Mechanism of Action
The mechanism of action of 1-(3-Bromoquinolin-6-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The bromine atom and ethanone group can participate in different types of chemical interactions, such as hydrogen bonding or covalent bonding with target molecules .
Comparison with Similar Compounds
- 1-(6-Bromoquinolin-2-yl)ethanone
- 1-(4-Bromoquinolin-3-yl)ethanone
- 1-(2-Bromoquinolin-5-yl)ethanone
Comparison: 1-(3-Bromoquinolin-6-yl)ethanone is unique due to the position of the bromine atom and the ethanone group on the quinoline ring. This specific arrangement can influence its reactivity and the types of reactions it undergoes. Compared to other bromoquinoline derivatives, it may exhibit different biological activities and chemical properties, making it valuable for specific research applications .
Properties
IUPAC Name |
1-(3-bromoquinolin-6-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c1-7(14)8-2-3-11-9(4-8)5-10(12)6-13-11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEUSAZLYWJBOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC(=CN=C2C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653976 | |
Record name | 1-(3-Bromoquinolin-6-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150618-23-7 | |
Record name | 1-(3-Bromo-6-quinolinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150618-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Bromoquinolin-6-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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